molecular formula C11H11NO3 B1274461 N-propylisatoic anhydride CAS No. 57384-38-0

N-propylisatoic anhydride

Cat. No. B1274461
CAS RN: 57384-38-0
M. Wt: 205.21 g/mol
InChI Key: GGMJXZRDZQXNSI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-propylisatoic anhydride are not provided in the search results. Anhydrides, in general, are known to have properties such as being colorless liquids and having a strong smell . They also react with water to form acids .

Scientific Research Applications

Enzyme Inhibition Studies

N-propylisatoic anhydride, a derivative of isatoic anhydride, has been studied for its potential as an enzyme inhibitor. Research by Gelb and Abeles (1986) demonstrated that isatoic anhydride derivatives, including those with positively charged substituents, can irreversibly inactivate several trypsin-like enzymes. These findings suggest that N-propylisatoic anhydride could potentially be used in similar applications, such as selective inactivation of certain enzymes (Gelb & Abeles, 1986).

Synthesis of N-arylisatoic Anhydrides

The synthesis of N-arylisatoic anhydrides has been accomplished using a two-step process involving the direct N-arylation of isatin with an aryl bromide. This process, as outlined by Coppola (1987), implies the potential for creating N-propylisatoic anhydride through a similar methodology, possibly paving the way for new chemical compounds and applications (Coppola, 1987).

RNA Structure Analysis

In the field of molecular biology, isatoic anhydride derivatives have been used for RNA structure analysis. Mortimer and Weeks (2007) developed a fast-acting reagent for SHAPE chemistry, using N-methylisatoic anhydride for assessing RNA structure. This suggests that N-propylisatoic anhydride could potentially be used in similar research, offering new avenues for understanding RNA structure and function (Mortimer & Weeks, 2007).

Protein Modification

Isatoic anhydrides have also been explored for protein modification. Research by Dixon and Perham (1968) on the reversible blocking of amino groups with various anhydrides suggests that N-propylisatoic anhydride might be applicable in protein chemistry for specific modifications of amino acids or proteins (Dixon & Perham, 1968).

Safety And Hazards

The safety data sheet for a similar compound, acetic anhydride, indicates that it is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of N-propylisatoic anhydride may be different and specific information should be obtained from a reliable source.

Future Directions

While specific future directions for N-propylisatoic anhydride are not available, research in the field of anhydrides is ongoing. For example, recent advancements in amide and peptide coupling reactions using n-propylphosphonic anhydride (T3P) have been reported . Additionally, a new process for making anhydrides has been discovered that promises improvements in costs and sustainability .

properties

IUPAC Name

1-propyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJXZRDZQXNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398059
Record name N-propylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylisatoic anhydride

CAS RN

57384-38-0
Record name N-propylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of isatoic anhydride (100 g) and propyl iodide (66 ml) in dimethylfomamide (600 ml) at 0° C., under nitrogen, was added sodium hydride (28 g of a 55% dispersion in mineral oil) portionwise. The mixture was allowed to warm to room temperature and stirred for 18 h. The solvent was then removed in vacuo and the residue partitioned between ethyl acetate (1000 ml) and water (500 ml). The organic phase was separated, washed with brine (2×500 ml), dried (MgSO4) and evaporated. The residue was triturated with anhydrous diethyl ether to give the title compound (57 g). 1H NMR (360 MHz, CDCl3) δ1.06 (3H, t, J=7.5 Hz), 1.75-1.86 (2H, m), 4.01-4.05 (2H, m), 7.17 (1H, d, J=8.5 Hz), 7.26-7.32 (1H, m), 7.73-7.78 (1H, m), 8.17 (1H, dd, J=7.9 and 1.7 Hz). MS (CI) m/e 205 [MH]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Canonne, R Boulanger, M Bernatchez - Tetrahedron, 1989 - Elsevier
In the case of aromatic substrates, reactions of 1, 4-bis-(bromomagnesio)pentane with lactones and isatoic anhydrides proceed with a remarkable stereochemical preference leading to …
Number of citations: 19 www.sciencedirect.com
A Cappelli, M Anzini, S Vomero, L Mennuni… - Bioorganic & medicinal …, 2002 - Elsevier
Novel conformationally constrained derivatives of classical 5-HT 3 receptor antagonists were designed and synthesized with the aim of probing the central 5-HT 3 receptor recognition …
Number of citations: 41 www.sciencedirect.com

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